Elobixibat hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

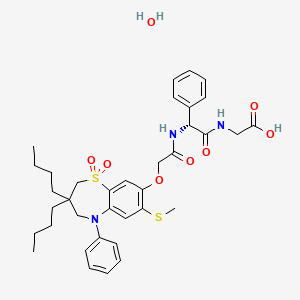

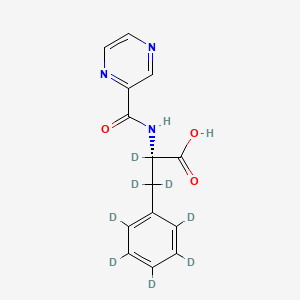

Elobixibat hydrate is a potent inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium bile acid transporter (ASBT). This compound is primarily used in the treatment of chronic constipation and irritable bowel syndrome with constipation (IBS-C). By inhibiting the reuptake of bile acids in the ileum, this compound increases the bile acid concentration in the gut, which accelerates intestinal passage and softens the stool .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Elobixibat hydrate involves several key steps. One of the synthetic routes includes the saponification of an ester to give an acid, followed by coupling with tert-butyl glycinate. Subsequent tert-butyl cleavage using trifluoroacetic acid (TFA) furnishes this compound in high yield .

Industrial Production Methods

The industrial production of this compound can be carried out under mild and safe conditions, making it suitable for large-scale manufacturing. The process involves the preparation of a crystalline monohydrate form of Elobixibat .

Análisis De Reacciones Químicas

Types of Reactions

Elobixibat hydrate undergoes various chemical reactions, including substitution and coupling reactions. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include esters, tert-butyl glycinate, and trifluoroacetic acid. The reactions are typically carried out under controlled conditions to ensure high yield and purity .

Major Products Formed

The major product formed from these reactions is this compound itself, which is obtained in its crystalline monohydrate form .

Aplicaciones Científicas De Investigación

Elobixibat hydrate has a wide range of scientific research applications:

Mecanismo De Acción

Elobixibat hydrate exerts its effects by inhibiting the ileal bile acid transporter (IBAT), which is responsible for the reabsorption of bile acids from the ileum. By inhibiting IBAT, this compound increases the concentration of bile acids in the colon. This increase in bile acids enhances colonic motility and mucosal fluid secretion, resulting in accelerated intestinal passage and softened stool .

Comparación Con Compuestos Similares

Similar Compounds

Lubiprostone: Another compound used for the treatment of chronic constipation. It works by activating chloride channels in the gut to increase fluid secretion.

Linaclotide: Used for chronic constipation and IBS-C. It activates guanylate cyclase-C receptors in the intestine to increase fluid secretion and accelerate transit.

Maralixibat: An IBAT inhibitor similar to Elobixibat hydrate, used for treating cholestatic liver diseases

Uniqueness of this compound

This compound is unique due to its specific mechanism of action as an IBAT inhibitor. Unlike other laxatives that work by increasing fluid secretion through different pathways, this compound specifically targets bile acid transport, making it a novel and effective treatment for chronic constipation and IBS-C .

Propiedades

Número CAS |

1633824-78-8 |

|---|---|

Fórmula molecular |

C36H47N3O8S2 |

Peso molecular |

713.9 g/mol |

Nombre IUPAC |

2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid;hydrate |

InChI |

InChI=1S/C36H45N3O7S2.H2O/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42;/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42);1H2/t34-;/m1./s1 |

Clave InChI |

VARDBGNECHECBX-MDYNBEAQSA-N |

SMILES isomérico |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC.O |

SMILES canónico |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)

![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)

![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)

![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)

![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)